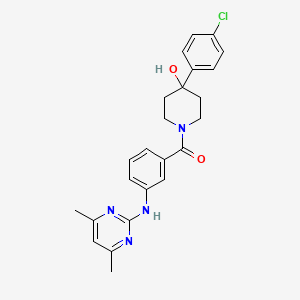![molecular formula C21H16N4O3 B10863193 2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide](/img/structure/B10863193.png)
2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with appropriate phenylbenzamide derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzotriazine compounds .
Scientific Research Applications
2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Mechanism of Action
The mechanism of action of 2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation or altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazine derivatives, such as:
- 1,2,3-benzotriazin-4(3H)-one
- 4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid
Uniqueness
What sets 2-{[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methoxy}-N~1~-phenylbenzamide apart is its unique structure, which combines the benzotriazine core with a phenylbenzamide moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H16N4O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(4-oxo-1,2,3-benzotriazin-3-yl)methoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16N4O3/c26-20(22-15-8-2-1-3-9-15)17-11-5-7-13-19(17)28-14-25-21(27)16-10-4-6-12-18(16)23-24-25/h1-13H,14H2,(H,22,26) |
InChI Key |
AVFNEADCFHQNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B10863130.png)


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863158.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)-4-methoxy-3-nitrobenzamide](/img/structure/B10863162.png)
![N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10863164.png)

![Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B10863179.png)

![7-benzyl-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863187.png)
![4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B10863189.png)

![2-(butylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10863194.png)
